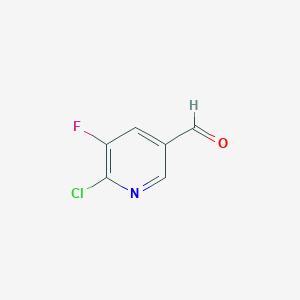

6-Chloro-5-fluoronicotinaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-fluoropyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNOGYCPIVIXHRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90617065 | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950691-52-8 | |

| Record name | 6-Chloro-5-fluoropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90617065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative that serves as a key building block in the synthesis of a variety of biologically active molecules in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and an aldehyde functional group on the pyridine ring, provides a versatile scaffold for the development of novel compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, its characteristic spectral data, and a discussion of its reactivity and applications in drug discovery and agrochemical development.

Chemical and Physical Properties

This compound, also known as 6-chloro-5-fluoropyridine-3-carbaldehyde, is a solid at room temperature.[1][2][3][4] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃ClFNO | [4][5] |

| Molecular Weight | 159.55 g/mol | [4][5] |

| CAS Number | 950691-52-8 | [6] |

| MDL Number | MFCD13189060 | [5] |

| Physical Form | Solid | [2][3] |

| Purity | ≥97% | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [7] |

| SMILES | O=Cc1cnc(Cl)c(F)c1 | [1] |

| InChI | 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H | [1] |

| InChI Key | MNOGYCPIVIXHRK-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, (6-chloro-5-fluoro-pyridin-3-yl)methanol. The Swern oxidation is a widely used method for this transformation due to its mild reaction conditions and high yields.[7][8]

Synthesis via Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to the aldehyde.[7][9]

Experimental Protocol:

-

Preparation of the Activating Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of dimethyl sulfoxide (DMSO, 2.0 to 2.5 equivalents) in anhydrous DCM dropwise via the dropping funnel, maintaining the temperature below -60 °C. Stir the resulting mixture for 15-30 minutes at -78 °C.[9]

-

Oxidation of the Alcohol: Dissolve (6-chloro-5-fluoro-pyridin-3-yl)methanol (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture at this temperature for 30-60 minutes.

-

Quenching the Reaction: Add triethylamine (TEA, 4.0 to 5.0 equivalents) dropwise to the reaction mixture at -78 °C. After the addition is complete, allow the reaction mixture to warm to room temperature.

-

Work-up and Purification: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Caption: Workflow for the Swern oxidation of (6-chloro-5-fluoro-pyridin-3-yl)methanol.

Spectral Data and Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring.

| Predicted ¹H NMR Data | |

| Proton | Predicted Chemical Shift (ppm) |

| H-2 | ~8.5-8.7 |

| H-4 | ~8.0-8.2 |

| Aldehyde CHO | ~9.9-10.1 |

The aldehyde proton will appear as a singlet significantly downfield. The two aromatic protons will likely appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule.

| Predicted ¹³C NMR Data | |

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Aldehyde) | ~188-192 |

| C-5 (C-F) | ~155-160 (d, J ≈ 250 Hz) |

| C-6 (C-Cl) | ~150-155 |

| C-2 | ~150-154 |

| C-3 | ~130-135 |

| C-4 | ~120-125 |

The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant.

Mass Spectrometry

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with an intensity of approximately one-third of the molecular ion peak will be observed.[10]

| Predicted Mass Spectrometry Fragmentation | |

| m/z | Fragment |

| 159/161 | [M]⁺ |

| 130/132 | [M-CHO]⁺ |

| 124 | [M-Cl]⁺ |

Common fragmentation pathways for aldehydes include the loss of a hydrogen radical ([M-1]⁺) and the loss of the formyl group ([M-29]⁺).[11]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~2820 and ~2720 | C-H stretch of the aldehyde |

| ~1700-1710 | C=O stretch of the aldehyde |

| ~1550-1600 | C=C and C=N stretching of the pyridine ring |

| ~1200-1250 | C-F stretch |

| ~700-800 | C-Cl stretch |

The C=O stretching frequency is a strong and sharp band, characteristic of the aldehyde functional group.[12]

Reactivity and Applications

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group and the potential for nucleophilic aromatic substitution of the chlorine atom.

Reactivity of the Aldehyde Group

The aldehyde functional group can undergo a wide range of transformations, including:

-

Oxidation: to the corresponding carboxylic acid (6-chloro-5-fluoronicotinic acid).

-

Reduction: to the primary alcohol ((6-chloro-5-fluoro-pyridin-3-yl)methanol).

-

Reductive Amination: to form various substituted amines.

-

Wittig Reaction: to generate alkenes.

-

Aldol and Knoevenagel Condensations: to form α,β-unsaturated carbonyl compounds.

Applications in Drug Discovery

Halogenated pyridines are prevalent scaffolds in medicinal chemistry.[13] The presence of chlorine and fluorine atoms in this compound can enhance the biological activity and pharmacokinetic properties of the resulting drug candidates. This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are a major class of anticancer drugs.[14][15] The pyridine ring can act as a hinge-binding motif in the ATP-binding site of kinases.

Caption: Role of this compound in kinase inhibitor synthesis.

Applications in Agrochemicals

Similar to its utility in pharmaceuticals, this compound is also a key intermediate in the synthesis of modern agrochemicals, including fungicides, herbicides, and insecticides.[16] The fluorinated pyridine moiety is a common feature in many successful agrochemical products, contributing to their enhanced efficacy and metabolic stability.

Safety Information

This compound is harmful if swallowed and may cause skin and eye irritation.[5][17] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

| Safety Information | |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the fields of drug discovery and agrochemical research. Its well-defined chemical and physical properties, coupled with its predictable reactivity, make it an important tool for synthetic chemists. This technical guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers working with this compound.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. rsc.org [rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | Sigma-Aldrich [sigmaaldrich.cn]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. 950691-52-8|this compound|BLD Pharm [bldpharm.com]

- 7. Swern oxidation - Wikipedia [en.wikipedia.org]

- 8. Swern Oxidation [organic-chemistry.org]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 17. chemguide.co.uk [chemguide.co.uk]

6-Chloro-5-fluoronicotinaldehyde chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Chloro-5-fluoronicotinaldehyde, a key chemical intermediate. It details its chemical structure, IUPAC name, physicochemical properties, and a representative synthesis protocol.

Chemical Structure and IUPAC Name

This compound is a substituted pyridine derivative. Its structure features a pyridine ring with a chlorine atom at the 6-position, a fluorine atom at the 5-position, and a formyl (aldehyde) group at the 3-position.

IUPAC Name: 6-Chloro-5-fluoropyridine-3-carbaldehyde[1]

Chemical Structure:

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for handling, storage, and application in a research and development setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₃ClFNO | [2][3][4] |

| Molecular Weight | 159.55 g/mol | [1][2][3] |

| CAS Number | 950691-52-8 | [1] |

| Physical Form | Solid | [2][3][5] |

| Purity | Typically ≥97% | [3][5] |

| Storage Temperature | 2-8°C, under inert atmosphere | [5] |

| SMILES String | FC1=CC(C=O)=CN=C1Cl | [2] |

| InChI Key | MNOGYCPIVIXHRK-UHFFFAOYSA-N | [2] |

| Signal Word | Warning | [2][3][5] |

| Hazard Statements | H302 (Harmful if swallowed) | [2][5] |

Experimental Protocol: Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidation of the corresponding alcohol, (6-Chloro-5-fluoropyridin-3-yl)methanol. The following is a representative experimental protocol.

Reaction: Oxidation of (6-Chloro-5-fluoropyridin-3-yl)methanol

Reagents and Materials:

-

(6-Chloro-5-fluoropyridin-3-yl)methanol

-

Manganese dioxide (MnO₂)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a solution of (6-Chloro-5-fluoropyridin-3-yl)methanol in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask, add an excess of activated manganese dioxide (MnO₂). The reaction is typically performed at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously. The progress of the oxidation can be monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite or filter paper to remove the manganese dioxide. Wash the filter cake with additional dichloromethane to ensure all the product is collected.

-

Purification: Combine the organic filtrates and dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its corresponding alcohol precursor.

Caption: Synthesis workflow for this compound.

References

- 1. US5491265A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents [patents.google.com]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof - Google Patents [patents.google.com]

- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Chloro-5-fluoronicotinaldehyde: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group alongside chloro and fluoro moieties, makes it a valuable precursor for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound, intended to support researchers and scientists in its effective utilization in drug discovery and development programs.

Core Molecular and Physical Properties

This compound, also known as 6-chloro-5-fluoro-3-pyridinecarboxaldehyde, is a solid organic compound at room temperature.[1] The strategic placement of both a chlorine and a highly electronegative fluorine atom on the pyridine ring significantly influences the molecule's electronic properties and reactivity, making it an attractive scaffold for creating novel therapeutic agents.[2]

Table 1: Physicochemical and Identification Data for this compound [1]

| Property | Value |

| Molecular Formula | C₆H₃ClFNO |

| Molecular Weight | 159.55 g/mol |

| CAS Number | 950691-52-8 |

| Appearance | Solid |

| InChI | 1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H |

| SMILES | O=Cc1cncc(c1F)Cl |

Synthesis and Handling

The synthesis of fluorinated pyridine derivatives is a critical area of research in organic chemistry due to their prevalence in pharmaceuticals.[2][3][4] While specific, detailed protocols for the industrial-scale synthesis of this compound are often proprietary, general methodologies for the preparation of fluorinated and chlorinated pyridine aldehydes provide a basis for its laboratory-scale preparation.

General Synthetic Approach

The preparation of this compound likely involves a multi-step synthesis starting from a more readily available pyridine derivative. A plausible synthetic workflow is outlined below. This conceptual pathway is based on established methods for the synthesis of substituted pyridines.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis of a Substituted Nicotinaldehyde

While a specific protocol for this compound is not publicly available, the following is a representative procedure for the synthesis of a related nicotinaldehyde derivative, which illustrates the general chemical transformations that may be involved. This procedure involves the conversion of a nicotinic acid to a morpholinamide, followed by reduction to the aldehyde.

Step 1: Amide Formation

-

Suspend the starting substituted nicotinic acid in a suitable dry solvent such as dichloromethane in a three-necked round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add a chlorinating agent, such as thionyl chloride, dropwise to the suspension.

-

Allow the reaction mixture to stir at room temperature until a clear solution is formed.

-

In a separate flask, dissolve the desired amine (e.g., morpholine) and a base (e.g., triethylamine) in the same dry solvent.

-

Cool the acid chloride solution back to 0°C and add the amine solution dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work up the reaction by quenching with water, separating the organic layer, and washing with saturated sodium bicarbonate solution and brine.

Step 2: Reduction to Aldehyde

-

Dissolve the resulting amide in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add a reducing agent, such as lithium tri-tert-butoxyaluminum hydride, dropwise, maintaining a low temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product using column chromatography to yield the final aldehyde.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an acute toxicant if swallowed.[1]

Table 2: Hazard and Precautionary Statements [1]

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected spectral data are summarized below based on the analysis of its functional groups and structural analogs.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The aldehyde proton will appear as a singlet further downfield. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine, fluorine, and aldehyde groups.[5][6][7]

¹³C NMR: The carbon NMR spectrum will display six unique signals for each carbon atom in the molecule. The carbon of the aldehyde group will have the largest chemical shift. The chemical shifts of the ring carbons will be influenced by the attached substituents.[8][9]

Table 3: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~10.0 | s | Aldehyde proton (CHO) |

| ~8.5 - 9.0 | d | Proton at C2 of the pyridine ring | |

| ~8.0 - 8.5 | dd | Proton at C4 of the pyridine ring | |

| ¹³C | ~190 | s | Carbonyl carbon (CHO) |

| ~160 | d (C-F) | Carbon bearing fluorine (C5) | |

| ~150 | s | Carbon bearing chlorine (C6) | |

| ~145 | d | Carbon at C2 | |

| ~130 | s | Carbon bearing the aldehyde group (C3) | |

| ~125 | d | Carbon at C4 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the strong absorption band of the carbonyl group (C=O) of the aldehyde. Aromatic C-H and C=C/C=N stretching vibrations will also be present.[10][11][12]

Table 4: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2830-2695 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Carbonyl (C=O) Stretch | ~1700 | Strong |

| Aromatic C=C and C=N Stretches | 1600-1400 | Medium-Strong |

| C-Cl Stretch | 800-600 | Strong |

| C-F Stretch | 1400-1000 | Strong |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic M+2 peak, approximately one-third the intensity of the M⁺ peak, will be observed due to the presence of the ³⁷Cl isotope. Fragmentation will likely involve the loss of the aldehyde group (CHO), chlorine, and other neutral fragments.[13][14][15]

Table 5: Expected Mass Spectrometry Fragmentation

| m/z Value | Identity | Notes |

| 159/161 | [C₆H₃ClFNO]⁺ | Molecular ion (M⁺ and M+2 peaks) |

| 130/132 | [C₅H₃ClFN]⁺ | Loss of CHO |

| 124 | [C₆H₃FNO]⁺ | Loss of Cl |

| 77 | [C₅H₄N]⁺ | A common fragment for pyridine derivatives |

Applications in Drug Discovery

Halogenated pyridines, such as this compound, are pivotal intermediates in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.

The aldehyde functionality of this compound serves as a versatile handle for constructing more complex molecular architectures through reactions like reductive amination, Wittig reactions, and condensations. The chloro and fluoro substituents can enhance the binding affinity of the final compound to the target kinase and improve its pharmacokinetic properties, such as metabolic stability.

A common application of such intermediates is in the synthesis of ATP-competitive kinase inhibitors, where the substituted pyridine core can mimic the adenine ring of ATP, binding to the hinge region of the kinase.

Caption: General synthetic utility in the development of kinase inhibitors.

Conclusion

This compound is a strategically important chemical intermediate for the pharmaceutical industry. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool for the synthesis of novel, biologically active compounds. This guide provides foundational technical information to aid researchers in the effective and safe use of this compound in their drug discovery efforts.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]

- 3. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. uni-saarland.de [uni-saarland.de]

- 14. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Benzene, chloro- [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of 6-Chloro-5-fluoronicotinaldehyde

Abstract

6-Chloro-5-fluoronicotinaldehyde is a key building block in the synthesis of numerous pharmaceutical and agrochemical compounds. Its trifunctionalized pyridine core, featuring an aldehyde, a chlorine atom, and a fluorine atom, offers multiple points for molecular elaboration, making it a valuable intermediate for drug discovery and development professionals. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, grounded in established chemical principles and supported by literature precedents. We will explore two primary strategies: the direct formylation of a 2-chloro-3-fluoropyridine precursor and the selective oxidation of a 3-methyl-substituted pyridine. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and bioavailability. Halogenated pyridines, in particular, are prevalent scaffolds in a multitude of commercial drugs and agrochemicals. This compound (also known as 2-chloro-5-fluoro-3-pyridinecarboxaldehyde) has emerged as a critical intermediate, enabling the synthesis of complex molecular architectures. The presence of the aldehyde functionality allows for a wide range of subsequent transformations, including reductive aminations, Wittig reactions, and oxidations to the corresponding carboxylic acid, while the chloro and fluoro substituents provide opportunities for nucleophilic aromatic substitution and cross-coupling reactions.

This guide will dissect the synthetic challenges and opportunities associated with this target molecule, providing a detailed analysis of plausible and field-proven synthetic routes.

Pathway I: Formylation of 2-Chloro-3-fluoropyridine

This approach focuses on the introduction of the aldehyde group onto a pre-functionalized 2-chloro-3-fluoropyridine ring. The success of this pathway hinges on the regioselective installation of the formyl group at the C-5 position.

Step 1: Synthesis of the Key Intermediate: 2-Chloro-3-fluoropyridine

A robust and scalable synthesis of 2-chloro-3-fluoropyridine is paramount for this pathway. A common and effective method is the diazotization of 2-chloro-3-aminopyridine followed by a fluorination reaction, such as the Balz-Schiemann reaction or a modification thereof.[1][2][3][4]

Reaction Scheme:

Figure 1: Synthesis of 2-Chloro-3-fluoropyridine.

Experimental Protocol: Synthesis of 2-Chloro-3-fluoropyridine

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add copper(II) fluoride (1.2 equivalents) and acetonitrile.

-

Addition of Reagents: Under an inert nitrogen atmosphere, add tert-butyl nitrite (1.1 equivalents) to the suspension.

-

Diazotization: Cool the mixture to 0°C and slowly add a solution of 2-chloro-3-aminopyridine (1.0 equivalent) in acetonitrile, maintaining the temperature below 5°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60°C for 1-2 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture, pour it into ice-water, and extract with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 2-chloro-3-fluoropyridine.[1]

Step 2: Regioselective Formylation of 2-Chloro-3-fluoropyridine

The introduction of the formyl group at the C-5 position of 2-chloro-3-fluoropyridine is a significant challenge due to the directing effects of the existing substituents and the inherent reactivity of the pyridine ring.

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7][8] However, the pyridine ring is electron-deficient, and the presence of two electron-withdrawing halogens further deactivates the ring towards electrophilic substitution. Therefore, forcing conditions would likely be required, which could lead to low yields and side reactions. The regioselectivity would be governed by the combined electronic and steric effects of the chloro and fluoro groups, as well as the pyridine nitrogen. A definitive prediction of the major regioisomer is difficult without experimental data for this specific substrate.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[9][10] In this approach, a directing group guides a strong base (typically an organolithium reagent) to deprotonate an adjacent position, creating a nucleophilic organometallic species that can then be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group.

For 2-chloro-3-fluoropyridine, the pyridine nitrogen, the chlorine, and the fluorine can all act as directing groups. Analysis of the relative acidities of the ring protons suggests that the proton at the C-4 position is the most likely to be abstracted due to the combined inductive effects of the adjacent fluorine and the pyridine nitrogen. However, lithiation at C-2, ortho to the pyridine nitrogen, is also a possibility. Based on studies of similar systems, regioselective deprotonation at the C-2 position is a likely outcome, which would not lead to the desired product.[11] Therefore, while DoM is a powerful technique, achieving formylation at the C-5 position of 2-chloro-3-fluoropyridine via this method is not straightforward and would require significant experimental optimization, potentially with the use of temporary blocking groups.

Pathway II: Oxidation of 2-Chloro-5-fluoro-3-methylpyridine

This alternative and more promising pathway involves the synthesis of a 3-methyl-substituted pyridine precursor, followed by the selective oxidation of the methyl group to an aldehyde.

Step 1: Synthesis of 2-Chloro-5-fluoro-3-methylpyridine

While 2-chloro-5-fluoro-3-methylpyridine is a known compound, its synthesis requires a multi-step approach.[12] A plausible route could start from a more readily available substituted pyridine.

Reaction Scheme:

Figure 2: A potential synthetic route to 2-Chloro-5-fluoro-3-methylpyridine.

Step 2: Oxidation of the Methyl Group

The selective oxidation of the methyl group at the C-3 position to an aldehyde is the key step in this pathway. Selenium dioxide (SeO₂) is a well-established reagent for the oxidation of methyl groups on heterocyclic rings to the corresponding aldehydes or carboxylic acids.[13][14][15][16]

Reaction Scheme:

Figure 3: Selenium dioxide oxidation of 2-Chloro-5-fluoro-3-methylpyridine.

Experimental Protocol: Selenium Dioxide Oxidation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-fluoro-3-methylpyridine (1.0 equivalent) in a mixture of 1,4-dioxane and water.

-

Addition of Oxidant: Add selenium dioxide (1.1 to 1.5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight.

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.

-

Extraction: Dilute the filtrate with water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After removing the solvent under reduced pressure, the crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Alternative Oxidation Method: Benzylic Bromination and Hydrolysis

An alternative two-step approach involves the radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN, followed by hydrolysis of the resulting benzyl bromide to the aldehyde. This method avoids the use of toxic selenium compounds but requires an additional synthetic step.[17]

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₆H₃ClFNO | 159.55 | 950691-52-8 |

| 2-Chloro-3-fluoropyridine | C₅H₃ClFN | 131.54 | 17282-04-1 |

| 2-Chloro-3-aminopyridine | C₅H₅ClN₂ | 128.56 | 6298-19-7 |

| 2-Chloro-5-fluoro-3-methylpyridine | C₆H₅ClFN | 145.56 | 38186-84-4 |

Conclusion

The synthesis of this compound can be approached through several strategic pathways. While the direct formylation of 2-chloro-3-fluoropyridine presents challenges in terms of regioselectivity, the oxidation of 2-chloro-5-fluoro-3-methylpyridine offers a more reliable and predictable route to the target molecule. The selenium dioxide-mediated oxidation is a particularly attractive method due to its well-documented efficacy in oxidizing heterocyclic methyl groups. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and safety considerations. The protocols and discussions presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this valuable chemical intermediate.

References

- 1. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]

- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 3. Schiemann Reaction [drugfuture.com]

- 4. byjus.com [byjus.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. synarchive.com [synarchive.com]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. baranlab.org [baranlab.org]

- 11. Regioselective Amidomethylation of 4-Chloro-3-fluoropyridine by Metalation and Minisci-Type Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 14. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 17. chemrxiv.org [chemrxiv.org]

Potential Derivatives of 6-Chloro-5-fluoronicotinaldehyde: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative with significant potential as a scaffold in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a chloro substituent susceptible to nucleophilic displacement, and a fluorine atom to modulate electronic properties, makes it an attractive starting material for the synthesis of diverse molecular architectures. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] This technical guide explores the potential derivatives of this compound, providing detailed, generalized experimental protocols for their synthesis and collating quantitative data from analogous compounds to illustrate their potential biological activities. The guide is intended to serve as a foundational resource for researchers in the design and development of novel therapeutic agents based on this versatile chemical entity.

Core Reactivity and Synthetic Potential

The chemical reactivity of this compound is primarily dictated by its aldehyde functional group and the electron-deficient nature of the pyridine ring, which is further influenced by the chloro and fluoro substituents.

Key Reaction Pathways:

-

Reactions at the Aldehyde Group: The formyl group is susceptible to a wide range of classical aldehyde reactions, including:

-

Condensation Reactions: Formation of C=N bonds with primary amines (Schiff bases), hydrazines (hydrazones), and hydroxylamines (oximes).[3][4][5]

-

Carbon-Carbon Bond Formation: Reactions such as the Knoevenagel condensation, Wittig olefination, and Claisen-Schmidt condensation allow for the extension of the carbon skeleton.[6][7][8]

-

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing further diversification opportunities.

-

-

Reactions involving the Pyridine Ring: The chloro and fluoro groups on the pyridine ring can potentially undergo nucleophilic aromatic substitution, although this typically requires specific activating conditions.

This guide will focus on the derivatization of the aldehyde group, as it represents the most direct and versatile handle for generating a library of novel compounds.

Potential Derivatives and Their Synthesis

Based on the reactivity of the aldehyde functional group, several classes of derivatives can be readily synthesized from this compound.

Schiff Bases (Imines)

Schiff bases, characterized by the C=N double bond, are formed through the condensation of an aldehyde with a primary amine.[3][9] Pyridine-based Schiff bases are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[10][11][12][13][14]

Generalized Experimental Protocol for Schiff Base Synthesis:

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.

-

Catalysis (Optional): A few drops of glacial acetic acid can be added to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or reflux for a period ranging from 2 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.

Illustrative Analogous Data for Pyridine-Based Schiff Bases:

| Compound Analogue | Derivative Class | Biological Activity | IC50 / MIC | Reference |

| Pyridine-2-carbaldehyde S-methyldithiocarbazate | Schiff Base | Antitumor (K562 leukemia cell line) | In the µM range | [12] |

| (E)-2-{[(3-aminopyridin-4-yl)imino]-methyl}-4,6-di-chloro-phenol | Schiff Base | Antifungal (Cryptococcus spp.) | MIC data available | [14] |

| Cu(II) complex of Schiff base from 3-pyridine carboxaldehyde | Schiff Base Metal Complex | Anticancer (Bel-7402, MEF-7, A549) | Data available | [13] |

Hydrazones

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.[4][15][16] These compounds are versatile intermediates in organic synthesis and have demonstrated a broad spectrum of pharmacological activities.[16]

Generalized Experimental Protocol for Hydrazone Synthesis:

-

Reactant Preparation: Dissolve this compound (1 equivalent) and the selected hydrazide (e.g., isonicotinic hydrazide, benzhydrazide) (1 equivalent) in a suitable solvent like ethanol.

-

Reaction: Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Product Isolation: Cool the reaction mixture. The hydrazone product often precipitates and can be collected by filtration.

-

Washing and Drying: Wash the collected solid with cold ethanol and dry under vacuum to obtain the pure product.

Illustrative Analogous Data for Aromatic Hydrazones:

| Compound Analogue | Derivative Class | Biological Activity | Activity Metric | Reference |

| Hydrazones from phenolic acids and aromatic aldehydes | Hydrazone | Antioxidant, Tyrosinase/Cholinesterase Inhibition | DPPH, ABTS, FTC assays | [17] |

| Hydrazones from dihydroxybenzaldehyde and various hydrazides | Hydrazone | Cytotoxic, Antimicrobial | Data available | [15] |

Oximes

The reaction of an aldehyde with hydroxylamine hydrochloride yields an oxime.[5][18] Oximes are important synthetic intermediates and have been investigated for various biological applications.[19]

Generalized Experimental Protocol for Oxime Synthesis:

-

Mixture Preparation: Prepare a mixture of this compound (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents).

-

Solventless/Aqueous Method: For a green chemistry approach, the reactants can be ground together at room temperature, potentially with a catalytic amount of a mild base.[20] Alternatively, the reaction can be carried out in an aqueous medium.

-

Reaction Monitoring: Monitor the reaction for completion by TLC (typically rapid, from minutes to a few hours).

-

Work-up: If performed in a solvent, remove the solvent. If solvent-free, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, dry the organic layer, and evaporate the solvent.

-

Purification: The crude oxime can be purified by recrystallization.

Illustrative Analogous Data for Aromatic Oximes:

| Reaction of Analogue | Derivative Class | Reaction Conditions | Yield | Reference |

| Aromatic aldehydes with NH2OH·HCl | Oxime | Mineral water, room temp, 10 min | Quantitative | [5] |

| Carbonyl compounds with NH2OH·HCl | Oxime | Ultrasound, K2CO3, 2 min | 81-95% | [19] |

| Aldehydes with NH2OH·HCl | Oxime | Bi2O3, grinding, 1.5-3 min | ~Quantitative | [20] |

Chalcones

Chalcones are α,β-unsaturated ketones synthesized via the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base.[21][22][23] They are precursors to flavonoids and exhibit a wide array of biological activities.[6][24]

Generalized Experimental Protocol for Chalcone Synthesis:

-

Reactant Mixture: In a mortar, combine this compound (1 equivalent) and a substituted acetophenone (1 equivalent).

-

Base Catalysis: Add a catalytic amount of a solid base, such as sodium hydroxide pellets.

-

Grinding: Grind the mixture mechanically with a pestle at room temperature for 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Isolation: After completion, add crushed ice and acidify with dilute HCl. The precipitated solid is the crude chalcone.

-

Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol.

Illustrative Analogous Data for Chalcone Synthesis:

| Aldehyde Analogue | Ketone Reactant | Base Catalyst | Yield | Reference |

| p-hydroxy benzaldehyde | p-methoxy acetophenone | NaOH | 52% | [22] |

| Aromatic aldehydes | Acetophenones | NaOH/KOH | 88-98% | [21] |

Nitriles

Aromatic aldehydes can be converted to nitriles through a one-pot reaction, often via an oxime intermediate that is subsequently dehydrated.[25][26] Nitriles are valuable synthetic intermediates and are present in numerous pharmaceuticals.[27]

Generalized Experimental Protocol for Nitrile Synthesis:

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent) with hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent such as N-methylpyrrolidone (NMP) or in water.[25][26]

-

Dehydrating Agent/Conditions: Depending on the chosen method, a dehydrating agent may be added, or the reaction may be heated to induce dehydration of the in-situ formed oxime.

-

Reaction Time and Temperature: Heat the mixture, for example, at 100-115 °C, and stir until the reaction is complete as indicated by TLC analysis.

-

Work-up and Isolation: Cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile can be further purified by column chromatography.

Illustrative Analogous Data for Nitrile Synthesis from Aldehydes:

| Aldehyde Analogue | Reagents | Yield | Reference | | --- | --- | --- | --- | --- | | Aromatic Aldehydes | NH2OH·HCl, NMP | High |[26] | | Aromatic Aldehydes | TMSN3, TfOH, HFIP/ACN | Good to excellent |[27] | | Benzaldehydes | NH4OAc, 4-AcNH-TEMPO, NaNO2, HNO3, O2 | Selective conversion |[28] |

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations and a general experimental workflow for the derivatization of this compound.

Caption: Key synthetic pathways for derivatives of this compound.

Caption: Generalized experimental workflow for synthesis and analysis.

Conclusion

This compound represents a promising, yet underexplored, platform for the development of novel chemical entities with potential therapeutic applications. The synthetic accessibility of a wide range of derivatives, including Schiff bases, hydrazones, oximes, chalcones, and nitriles, provides a rich chemical space for exploration. The protocols and analogous data presented in this guide offer a solid starting point for researchers to synthesize and evaluate these compounds. The unique combination of a reactive aldehyde, a pyridine core, and halogen substituents suggests that derivatives of this compound could exhibit interesting pharmacological profiles, warranting further investigation in the field of drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. unikresearch.com [unikresearch.com]

- 4. Synthesis of Hydrazones Derived from O-Hydroxy Aromatic Aldehydes – Oriental Journal of Chemistry [orientjchem.org]

- 5. ias.ac.in [ias.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemijournal.com [chemijournal.com]

- 10. Chemistry with Schiff Bases of Pyridine Derivatives: Their Potential as Bioactive Ligands and Chemosensors [ouci.dntb.gov.ua]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

- 15. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 17. Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 18. Oxime - Wikipedia [en.wikipedia.org]

- 19. scielo.org.za [scielo.org.za]

- 20. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. jchemrev.com [jchemrev.com]

- 22. rjlbpcs.com [rjlbpcs.com]

- 23. scispace.com [scispace.com]

- 24. Synthesis Methods and Applications of Chalcone_Chemicalbook [chemicalbook.com]

- 25. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

- 26. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 27. Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

Unveiling the Potential: A Technical Guide to the Predicted Biological Activity of 6-Chloro-5-fluoronicotinaldehyde and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoronicotinaldehyde, a halogenated pyridine derivative, represents a chemical scaffold with significant potential in medicinal chemistry. While direct biological data for this specific compound is not extensively available in publicly accessible literature, its structural motifs—a pyridine ring, a reactive aldehyde group, and halogen substituents (chloro and fluoro)—are present in numerous biologically active molecules. This technical guide consolidates information on the known biological activities of analogous compounds to predict the potential therapeutic applications of this compound and to provide a framework for its future investigation. By examining the structure-activity relationships of similar molecules, we can infer likely biological targets and design robust experimental protocols for screening and mechanism-of-action studies.

This guide will delve into the anticipated antimicrobial, anticancer, and enzyme-inhibitory properties of this compound and its analogs. It will further provide detailed experimental methodologies for the evaluation of these activities and propose potential signaling pathways that may be modulated by this class of compounds. All quantitative data presented are illustrative and based on activities reported for structurally related compounds.

Predicted Biological Activities and Illustrative Data

Based on the biological profiles of structurally similar halogenated pyridine and nicotin-aldehyde derivatives, this compound is predicted to exhibit a range of biological activities. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the reactive aldehyde functionality, suggests potential interactions with various biological macromolecules.

Antimicrobial Activity

Halogenated pyridines are known to possess significant antimicrobial properties. The presence of both chloro and fluoro substituents on the nicotin-aldehyde scaffold suggests that it could be effective against a spectrum of microbial pathogens. The aldehyde group can readily form Schiff bases with amino groups on proteins and enzymes, potentially disrupting essential microbial functions.

Table 1: Illustrative Antimicrobial Activity of a Hypothetical this compound Analog (Analog-A)

| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 8 |

| Escherichia coli (ATCC 25922) | 16 |

| Pseudomonas aeruginosa (ATCC 27853) | 32 |

| Candida albicans (ATCC 90028) | 16 |

Anticancer Activity

Numerous fluorinated and chlorinated heterocyclic compounds have demonstrated potent anticancer activity. These compounds can interfere with various cellular processes in cancer cells, including cell division, signaling pathways, and metabolism. The aldehyde group in this compound could potentially react with nucleophilic residues in key cancer-related proteins.

Table 2: Illustrative Anticancer Activity of a Hypothetical this compound Analog (Analog-B)

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | 5.2 |

| HCT116 (Colon) | 7.8 |

| A549 (Lung) | 10.5 |

| PC-3 (Prostate) | 8.1 |

Enzyme Inhibitory Activity

The nicotinamide (a derivative of nicotinic acid) scaffold is central to the coenzyme NAD(H), making nicotin-aldehyde analogs potential inhibitors of enzymes involved in NAD(H) metabolism, such as dehydrogenases. Furthermore, the electrophilic nature of the aldehyde could lead to the inhibition of enzymes with critical cysteine or lysine residues in their active sites. For instance, analogs of nicotinic acid have been explored as inhibitors of α-amylase and α-glucosidase for the management of type 2 diabetes.

Table 3: Illustrative Enzyme Inhibitory Activity of a Hypothetical this compound Analog (Analog-C)

| Enzyme Target | IC50 (µM) | Inhibition Type |

| Dihydrofolate Reductase (DHFR) | 12.5 | Competitive |

| α-Glucosidase | 25.8 | Non-competitive |

| Topoisomerase I | 9.3 | Covalent |

Experimental Protocols

To validate the predicted biological activities of this compound and its analogs, a series of well-established experimental protocols should be employed.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Methodology:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

Broth Microdilution Workflow

In Vitro Anticancer Assays

1. MTT Assay for Cell Viability

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

MTT Assay Workflow

Enzyme Inhibition Assays

1. General Protocol for Enzyme Inhibition Assay (e.g., DHFR)

-

Objective: To determine the inhibitory effect of the compound on a specific enzyme.

-

Methodology:

-

Prepare a reaction mixture containing the enzyme, its substrate (e.g., dihydrofolate for DHFR), and a cofactor (e.g., NADPH).

-

Add various concentrations of the test compound to the reaction mixture.

-

Initiate the reaction and monitor the change in absorbance or fluorescence over time, which corresponds to the rate of substrate conversion.

-

Include a control reaction without the inhibitor.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

-

To determine the mechanism of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

-

Potential Signaling Pathways and Mechanisms of Action

The biological activities of this compound analogs are likely mediated through the modulation of specific cellular signaling pathways.

Apoptosis Induction in Cancer Cells

Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Halogenated heterocyclic compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Proposed Apoptotic Signaling Pathway

Inhibition of Bacterial Cell Wall Synthesis

A potential mechanism for the antimicrobial activity of this compound could be the inhibition of key enzymes involved in bacterial cell wall biosynthesis. The aldehyde moiety could form a covalent bond with active site residues of enzymes like transpeptidases, leading to cell lysis.

Bacterial Cell Wall Synthesis Inhibition

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of its structural analogs strongly suggests a promising profile of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects. This technical guide provides a foundational framework for initiating the investigation of this compound and its derivatives. The detailed experimental protocols and proposed mechanisms of action offer a clear roadmap for researchers and drug development professionals to unlock the therapeutic potential of this intriguing class of molecules. Further synthesis of analogs and systematic biological screening are warranted to fully elucidate the structure-activity relationships and to identify lead compounds for further development.

A Technical Review of 6-Chloro-5-fluoronicotinaldehyde: Synthesis, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-5-fluoronicotinaldehyde, a halogenated pyridine derivative, serves as a critical building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group and strategically placed chloro and fluoro substituents, makes it a valuable precursor for the development of novel therapeutic agents. The electron-withdrawing nature of the halogen atoms and the pyridine nitrogen atom significantly influences the reactivity of the aldehyde and the aromatic ring, offering multiple avenues for synthetic elaboration. This technical guide provides a comprehensive overview of the available research on this compound, focusing on its synthesis, chemical properties, and applications in the development of biologically active compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 950691-52-8 |

| Molecular Formula | C₆H₃ClFNO |

| Molecular Weight | 159.55 g/mol |

| Appearance | Solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis of this compound

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, plausible synthetic routes can be inferred from the synthesis of structurally related compounds. The primary strategies likely involve the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative.

One potential precursor is (6-Chloro-5-fluoropyridin-3-yl)methanol.[1] The oxidation of this alcohol to the aldehyde is a standard organic transformation.

Another logical synthetic pathway involves the reduction of a 6-chloro-5-fluoronicotinic acid derivative, such as the corresponding acid chloride. Patents describe the synthesis of 2,6-dichloro-5-fluoronicotinic acid and its conversion to 2,6-dichloro-5-fluoronicotinoyl chloride.[2][3] A selective reduction of the 6-chloro-5-fluoronicotinoyl chloride would yield the desired aldehyde.

A generalized workflow for these potential synthetic routes is depicted below.

Applications in Organic Synthesis

The aldehyde functionality of this compound makes it a versatile intermediate for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These reactions are fundamental in constructing the core scaffolds of many biologically active molecules.

Synthesis of 6-Chloro-5-fluoronicotinonitrile

One documented application of this compound is its conversion to 6-Chloro-5-fluoronicotinonitrile. This transformation is a key step in the synthesis of various heterocyclic compounds.

Experimental Protocol:

A detailed two-step procedure for the synthesis of 2-chloro-5-fluoronicotinonitrile from 2-chloro-5-fluoronicotinaldehyde has been reported and can be adapted for the 6-chloro isomer.[4]

-

Step 1: Oxime Formation: To a solution of hydroxylamine hydrochloride in water, a solution of 2-chloro-5-fluoronicotinaldehyde in ethanol is added. The resulting mixture is stirred at room temperature, leading to the precipitation of the intermediate oxime.

-

Step 2: Dehydration to Nitrile: The isolated oxime is suspended in dichloromethane, and a dehydrating agent such as 1,1'-carbonyldiimidazole is added. The mixture is then heated to reflux to afford the desired nitrile.

The workflow for this transformation is illustrated below.

Potential Applications in Medicinal Chemistry

Given its structure, this compound is a promising starting material for the synthesis of inhibitors for various kinases, as well as for compounds with potential antimicrobial or antiviral activities.[6][7][8][9][10][11][12]

The general workflow for utilizing this aldehyde in the synthesis of potential kinase inhibitors is outlined below. This typically involves a condensation reaction with an amine-containing fragment, followed by further functionalization.

Conclusion

This compound is a valuable, yet underexplored, building block in synthetic and medicinal chemistry. While direct and detailed synthetic procedures and specific applications in the synthesis of named bioactive compounds with corresponding quantitative data are not widely published, its chemical structure suggests significant potential. Further research into the synthesis and reactivity of this compound is warranted and is likely to lead to the discovery of novel therapeutic agents. The development of robust synthetic routes and the exploration of its utility in the creation of diverse molecular libraries will be crucial for unlocking its full potential in drug discovery.

References

- 1. chemscene.com [chemscene.com]

- 2. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 3. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 4. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phytochemicals as Antiviral Agents: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and in vitro antiviral activities of 3'-fluoro (or chloro) and 2',3'-difluoro 2',3'-dideoxynucleoside analogs against hepatitis B and C viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytochemicals from Plant Foods as Potential Source of Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6-Chloro-5-fluoronicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 6-chloro-5-fluoronicotinaldehyde. Due to the limited availability of published experimental spectra, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), alongside detailed experimental protocols for acquiring such data. This guide is intended to support researchers in the identification, characterization, and quality control of this important chemical intermediate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~9.9 - 10.1 | s | - | Aldehyde (-CHO) |

| ~8.6 | d | ~2-3 | H-2 (proton on C2) |

| ~8.2 | dd | ~7-8, ~2-3 | H-4 (proton on C4) |

Note: The exact chemical shifts and coupling constants can be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~188 - 192 | Aldehyde Carbonyl (C=O) |

| ~158 - 162 (d) | C5 (bearing Fluorine) |

| ~150 - 154 | C6 (bearing Chlorine) |

| ~140 - 144 | C2 |

| ~125 - 129 | C4 |

| ~120 - 124 | C3 |

Note: The carbon attached to fluorine will exhibit a doublet due to C-F coupling.

Table 3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 3100 | Medium | Aromatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 - 1720 | Strong | Carbonyl (C=O) stretch of the aldehyde |

| ~1550 - 1600 | Medium-Strong | Aromatic C=C and C=N stretching |

| ~1200 - 1250 | Strong | C-F stretch |

| ~700 - 800 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Abundance | Assignment |

| 159/161 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Chlorine) |

| 158/160 | Moderate | [M-H]⁺ |

| 130/132 | Moderate | [M-CHO]⁺ |

| 102/104 | Low | [M-C₄H₂NO]⁺ |

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in characteristic M and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound, which is a solid at room temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Data Acquisition:

-

Insert the sample tube into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the aldehyde and the carbon-halogen bonds.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

Analyze the positions, shapes, and intensities of the absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structure.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples. The sample is heated to induce vaporization.

-

Ionization: Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV) to generate positively charged molecular ions and fragment ions.

-

Mass Analysis: Accelerate the ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). Note the isotopic pattern for chlorine (M+2 peak with approximately one-third the intensity of the M peak).

-

Analyze the major fragment ions to deduce the fragmentation pathways.

-

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow from sample preparation to structural confirmation.

Physical and chemical properties of 6-Chloro-5-fluoronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-5-fluoronicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural properties, conferred by the presence of chlorine and fluorine atoms on the pyridine ring, make it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with a proposed synthetic protocol and an analysis of its expected reactivity. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in their work.

Chemical and Physical Properties

Comprehensive experimental data for this compound is not extensively available in public literature. The following tables summarize the available and predicted data for this compound.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-5-fluoropyridine-3-carbaldehyde | N/A |

| CAS Number | 950691-52-8 | |

| Molecular Formula | C₆H₃ClFNO | |

| Molecular Weight | 159.55 g/mol | |

| Canonical SMILES | C1=C(C=NC(=C1F)Cl)C=O | |

| InChI Key | MNOGYCPIVIXHRK-UHFFFAOYSA-N | N/A |

| Appearance | Solid | |

| Purity | Typically >97% |

Physicochemical Data

| Property | Value | Notes |

| Melting Point | No data available | N/A |

| Boiling Point | No data available | N/A |

| Density | No data available | N/A |

| Solubility | Soluble in organic solvents. | |

| LogP | 1.57 | Predicted value, indicating moderate lipophilicity. |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

Below is a conceptual workflow for the synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol

Disclaimer: The following protocol is a representative example based on general procedures and has not been optimized for this specific compound.

Step 1: Synthesis of the Aminal Intermediate

-

To a solution of 2,5-difluoro-6-chloropyridine (1 equivalent) in an anhydrous, aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., argon or nitrogen), add silylformamidine (Me₃SiC(=NMe)NMe₂, 1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the reaction mixture containing the aminal intermediate is carried forward to the next step without purification.

Step 2: Hydrolysis to this compound

-

Cool the reaction mixture from Step 1 to 0 °C in an ice bath.

-

Slowly add an aqueous solution of a mild acid (e.g., 1M hydrochloric acid) to the reaction mixture with vigorous stirring.

-

Allow the mixture to warm to room temperature and continue stirring for 1-2 hours until the hydrolysis is complete (monitored by TLC or GC-MS).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the aldehyde functional group and the electron-deficient nature of the substituted pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition reactions. These reactions are fundamental to its use as a synthetic intermediate.

Caption: Key reactions of the aldehyde group in this compound.

The electron-withdrawing nature of the chloro and fluoro substituents, as well as the pyridine nitrogen, enhances the electrophilicity of the aldehyde carbon, making it more reactive towards nucleophiles compared to benzaldehyde.

Reactivity of the Pyridine Ring